7-ketolithocholic Methyl ester
Description
7-Ketolithocholic methyl ester (CAS: 10538-59-7) is a bile acid derivative with the molecular formula C₂₅H₄₀O₄ and a molecular weight of 404.58 g/mol . It is synthesized from chenodeoxycholic acid (CDCA) via a three-step process:
Esterification: Protection of the carboxylic acid group as a methyl ester to enhance chromatographic separation .
Oxidation: Selective oxidation of the C-7 hydroxyl group to a ketone, leveraging the axial orientation of the C-7 hydroxyl for regioselectivity .
Hydrolysis: Final hydrolysis under basic conditions to yield 7-ketolithocholic acid (CAS: 4651-67-6), a precursor for ursodeoxycholic acid (UDCA) and obeticholic acid .
This compound is critical in pharmaceutical synthesis, particularly for choleretic drugs, due to its reactivity at the C-7 position .
Properties
IUPAC Name |
methyl (4R)-4-[(3R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-20,23,26H,5-14H2,1-4H3/t15-,16?,17-,18-,19+,20+,23+,24+,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBYYFMYNRYPPC-QDKMMNGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CC[C@H](C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification and Hydroxyl Group Protection
The synthesis begins with hyocholic acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) as the starting material. Esterification is performed using methanol under acidic conditions to yield hyocholic acid methyl ester. Subsequent silane protection selectively shields the 3α-hydroxyl group, leveraging the steric hindrance of the 6α- and 7α-hydroxyl groups. For example, tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide (DMF) achieves >95% selectivity for the 3α-hydroxyl group.
Introduction of a Leaving Group and Oxidation
The 6α-hydroxyl group is replaced with a strong leaving group (e.g., tosylate or mesylate) to facilitate subsequent elimination. Oxidation of the 7α-hydroxyl group to a ketone is achieved using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC), yielding this compound with >90% purity.
Table 1: Key Parameters in Chemical Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 6h | 98 | 99 |
| 3α-OH Protection | TBDMSCl, DMF, 25°C, 12h | 95 | 97 |
| 6α-Leaving Group | TsCl, pyridine, 0°C, 2h | 89 | 93 |
| 7α-OH Oxidation | PCC, CH₂Cl₂, 25°C, 4h | 91 | 96 |
Electrochemical Reduction of 7-Ketolithocholic Acid
Electrolysis Setup and Reaction Mechanism
In this method, 7-ketolithocholic acid is first esterified to its methyl ester using standard methanol/H⁺ conditions. The methyl ester undergoes electrochemical reduction in a divided cell with a mercury cathode and ruthenized titanium anode. The reduction occurs in a polar aprotic solvent (e.g., dimethylsulfoxide or hexamethylphosphoric triamide) with tetraalkylammonium salts as electrolytes. A constant current of 100–600 mA is applied, achieving stereoselective reduction to UDCA methyl ester, with this compound as an intermediate.
Optimization of Reaction Conditions
Key variables include pH (8.0–9.0), temperature (25–65°C), and additives (e.g., hydroquinone for proton donation). For instance, at 65°C and pH 8.0, a 76.9% recovery of this compound is achieved, with a 36.8% reduction efficiency.
Table 2: Electrochemical Reduction Performance
| Parameter | Optimal Value | Conversion (%) | UDCA:CDCA Ratio |
|---|---|---|---|
| Current Density | 200 mA/cm² | 36.8 | 1.45 |
| Temperature | 65°C | 41.2 | 1.62 |
| Electrolyte | LiCl in DMSO | 38.5 | 1.50 |
Enzymatic Reduction in Biphasic Systems
Enzyme Selection and Cofactor Regeneration
This compound is synthesized via NADPH-dependent 7β-hydroxysteroid dehydrogenase (7β-HSDH) from Clostridium absonum or Collinsella aerofaciens. The reaction occurs in a biphasic system (aqueous/organic) with 2-hexanol or 2-pentanone as the organic phase. Glucose dehydrogenase (GDH) regenerates NADPH, using glucose as a co-substrate.
Process Efficiency and Scalability
At 20°C and pH 8.0, 4% (w/v) 7-ketolithocholic acid sodium salt is converted to the methyl ester with >99.5% yield in 5 hours. The enzymatic route avoids harsh reagents and achieves high stereoselectivity, making it suitable for pharmaceutical production.
Table 3: Enzymatic Reduction Metrics
| Parameter | Value |
|---|---|
| Enzyme Activity | 40 U/mL (7β-HSDH) |
| Substrate Loading | 100 mM |
| Conversion Time | 5h |
| Glucose Excess | 20–50% |
Comparative Analysis of Methods
Yield and Purity
-
Chemical Synthesis : Highest purity (96%) but multi-step and labor-intensive.
-
Electrochemical : Moderate yield (36–41%) but scalable for continuous production.
-
Enzymatic : Near-quantitative yield (>99.5%) with mild conditions, though enzyme costs may limit industrial use.
Industrial Applicability
-
Chemical methods dominate large-scale production due to established infrastructure.
-
Electrochemical processes are emerging for green chemistry applications.
-
Enzymatic routes are preferred for high-value pharmaceuticals requiring chiral purity.
Chemical Reactions Analysis
Types of Reactions
7-ketolithocholic Methyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of the ketone group to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as bromine or other halogens.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Ursodeoxycholic acid: Formed by the stereoselective reduction of this compound.
Chenodeoxycholic acid: Another product formed through specific reduction pathways.
Scientific Research Applications
Biochemical Research
Role as a Research Tool:
7-Ketolithocholic methyl ester serves as a crucial research tool for understanding the biological functions of bile acids and their receptors. It aids in elucidating the mechanisms by which bile acids influence cellular processes, including metabolism, signaling pathways, and gene expression related to lipid and glucose homeostasis .
Metabolic Studies:
Research has shown that 7-KLME can be converted into other bile acids such as ursodeoxycholic acid (UDCA) under specific conditions. This conversion is significant for studying bile acid metabolism and its implications for diseases like cholestasis and liver disorders .
Therapeutic Potential
Cholesterol Metabolism:
Studies indicate that 7-ketolithocholic acid, from which 7-KLME is derived, can suppress endogenous bile acid production and biliary cholesterol secretion in humans. This suggests that it may have therapeutic potential in managing cholesterol levels and related metabolic disorders .
Drug Development:
The compound has been identified as an important intermediate in the synthesis of obeticholic acid, a drug used to treat primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). The synthesis of 7-KLME is essential in creating derivatives with enhanced efficacy or reduced side effects compared to existing treatments .
Industrial Applications
Synthesis of Bile Acid Derivatives:
The preparation methods for this compound involve efficient chemical processes that utilize hyocholic acid as a starting material. This method not only enhances yield but also reduces waste, making it suitable for industrial applications in pharmaceuticals .
Case Studies
Mechanism of Action
The primary mechanism of action of 7-ketolithocholic Methyl ester involves its conversion to ursodeoxycholic acid. This conversion occurs through a stereoselective reduction process, where the ketone group at the 7-position is reduced to a hydroxyl group. The resulting ursodeoxycholic acid exerts its effects by modulating bile acid metabolism and interacting with specific molecular targets such as the farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor 1 (TGR5) .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs include:
Key Insights :
- Positional Reactivity: The C-7 ketone in this compound is enzymatically reduced by Ruminococcus sp. to produce 7β-hydroxysteroids, whereas the C-6 ketone in 6-ketolithocholic methyl ester is inert under similar conditions .
- Multi-Ketone Derivatives : 7,12-Diketolithocholic methyl ester’s dual ketones increase susceptibility to microbial reduction, making it a candidate for studying bile acid metabolism .
Analytical Differentiation
- Gas-Liquid Chromatography (GLC) : this compound is detected as a trifluoroacetate derivative, with retention times distinct from analogs like 6-ketolithocholic methyl ester .
- Melting Points : Structural isomers (e.g., methyl esters with C-7 vs. C-12 ketones) exhibit divergent physical properties. For example, a related bicyclic compound has isomers with melting points of 128°C (less polar) and 177–179°C (more polar) .
Q & A
Q. How do derivatization protocols (e.g., diazomethane vs. BF3-methanol) impact the accuracy of this compound detection in metabolomic studies?
- Methodological Answer : Diazomethane provides rapid, anhydrous methyl ester formation but requires strict safety controls. BF3-methanol is less hazardous but may introduce side reactions (e.g., transesterification). Comparative studies using spiked serum samples and recovery assays (e.g., 80–110% recovery thresholds) can validate method suitability, with GC-MS offering higher sensitivity than GLC for trace analysis .
Q. What experimental designs ensure reproducibility in studies investigating this compound’s effects on cholesterol secretion?
- Methodological Answer : Use double-blind protocols for in vivo gallstone models, with standardized diets and matched control groups. Bile acid pools should be characterized via UPLC-TOF/MS, and statistical power analysis (e.g., G*Power software) ensures adequate sample sizes. Pre-registration of hypotheses and analytical pipelines (e.g., on Open Science Framework) minimizes bias .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
